molecular formula C9H3F7N2O B12065887 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- CAS No. 2149591-29-5

1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-

Cat. No.: B12065887
CAS No.: 2149591-29-5
M. Wt: 288.12 g/mol
InChI Key: JCOMHDOONCGSHS-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- is a fluorinated benzimidazole derivative Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and trifluoromethoxybenzene.

    Formation of Intermediate: The initial step involves the nitration of 4-fluoroaniline to form 4-fluoro-2-nitroaniline. This intermediate is then subjected to reduction conditions to yield 4-fluoro-2-aminobenzene.

    Cyclization: The 4-fluoro-2-aminobenzene undergoes cyclization with trifluoromethoxybenzene in the presence of a suitable catalyst to form the benzimidazole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitro group to an amino group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.

Scientific Research Applications

1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to improved efficacy.

Comparison with Similar Compounds

1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- can be compared with other fluorinated benzimidazole derivatives, such as:

    1H-Benzimidazole, 4-fluoro-7-methyl-: Similar structure but with a methyl group instead of trifluoromethyl.

    1H-Benzimidazole-6-carboxaldehyde, 7-fluoro-: Contains a carboxaldehyde group instead of trifluoromethoxy.

The uniqueness of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2149591-29-5

Molecular Formula

C9H3F7N2O

Molecular Weight

288.12 g/mol

IUPAC Name

4-fluoro-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3F7N2O/c10-3-1-2-4(19-9(14,15)16)6-5(3)17-7(18-6)8(11,12)13/h1-2H,(H,17,18)

InChI Key

JCOMHDOONCGSHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1OC(F)(F)F)NC(=N2)C(F)(F)F)F

Origin of Product

United States

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